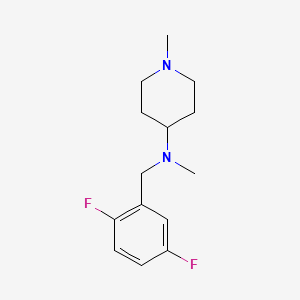

![molecular formula C10H8ClNO4S2 B5758882 3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)

3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as clopidol and is used as a feed additive in poultry farming to prevent coccidiosis, a parasitic disease that affects the intestinal tract of birds. The purpose of

Mechanism of Action

Clopidol acts by inhibiting the energy metabolism of the coccidia parasite, which prevents the parasite from reproducing and causing disease in birds. Clopidol specifically targets the electron transport chain in the mitochondria of the coccidia parasite, which disrupts the production of adenosine triphosphate (ATP), the energy currency of the cell. This leads to the death of the parasite and prevents the spread of coccidiosis in poultry.

Biochemical and Physiological Effects

Clopidol has been shown to have no adverse effects on the growth and development of broiler chickens when used at the recommended levels. However, excessive use of clopidol can lead to the accumulation of the compound in the liver and kidneys of the birds, which can cause toxicity. Clopidol has also been shown to have no significant effects on the nutritional value of poultry meat and eggs.

Advantages and Limitations for Lab Experiments

Clopidol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Clopidol is also relatively inexpensive and readily available. However, clopidol has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Clopidol is also specific to coccidia parasites and cannot be used to treat other parasitic diseases in birds.

Future Directions

There are several future directions for the research of clopidol. One direction is to investigate the potential use of clopidol as a marker for the detection of fecal pollution in water. Another direction is to study the mechanism of action of clopidol in more detail to identify potential targets for the development of new drugs for the treatment of parasitic diseases. Additionally, the use of clopidol in combination with other drugs for the treatment of coccidiosis in poultry should be investigated to improve the efficacy of the treatment.

Synthesis Methods

The synthesis method of 3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide involves the reaction of 4-chlorophenylthiol with 4-nitro-2,5-dihydrothiophene-1,1-dioxide in the presence of a base. The reaction yields clopidol as a yellow crystalline solid with a melting point of 142-144°C. The purity of clopidol can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

Clopidol has been extensively studied for its potential applications in various fields such as veterinary medicine, agriculture, and environmental science. In veterinary medicine, clopidol is used as a feed additive to prevent coccidiosis in poultry. In agriculture, clopidol has been shown to increase the growth rate and feed efficiency of broiler chickens. In environmental science, clopidol has been used as a marker for the detection of fecal pollution in water.

properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S2/c11-7-1-3-8(4-2-7)17-10-6-18(15,16)5-9(10)12(13)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEHHZGMWRGEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(CS1(=O)=O)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)

![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)

amino]ethanol](/img/structure/B5758822.png)

![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)

![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)

![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)

![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)